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  • Product: 2-Hydroxypropyl propionate
  • CAS: 54541-19-4

Core Science & Biosynthesis

Foundational

Structural Elucidation and Application Dynamics of 2-Hydroxypropyl Propionate in Macromolecular Design

Executive Summary In advanced macromolecular engineering, certain molecules serve dual identities: they function as discrete, reactive additives in industrial formulations, and as cryptic repeating units generated in sit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced macromolecular engineering, certain molecules serve dual identities: they function as discrete, reactive additives in industrial formulations, and as cryptic repeating units generated in situ within complex polymer backbones. 2-Hydroxypropyl propionate (CAS: 54541-19-4) is a quintessential example of this duality[1][2]. As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic building block. This whitepaper deconstructs the physicochemical properties of 2-hydroxypropyl propionate, explores its mechanistic role in Hydrogen-Transfer Polymerization (HTP) for drug delivery systems, and outlines self-validating protocols for its use in polyisocyanate-based dispersants.

Physicochemical Profiling & Structural Causality

Before deploying any monomer in a synthetic workflow, we must deeply understand its structural anatomy. 2-Hydroxypropyl propionate (also known as 1,2-Propanediol, 1-propanoate) is a monohydroxy functional ester[2].

Quantitative Data Profile

The following table summarizes the critical computational and experimental parameters of the molecule, which dictate its behavior in solvation and polymerization matrices:

PropertyValueScientific ImplicationReference
IUPAC Name 2-hydroxypropyl propanoateStandardized nomenclature.[2]
CAS Number 54541-19-4Primary regulatory identifier.[1][2]
Molecular Formula C6H12O3Indicates a balanced carbon-to-oxygen ratio.[2]
Molecular Weight 132.16 g/mol Low molecular weight enables rapid diffusion in viscous resins.[2]
Exact Mass 132.078644 DaCritical for high-resolution MALDI-TOF-MS validation.[2]
XLogP3-AA 0.3Mild lipophilicity; ideal for amphiphilic block interfaces.[2]
H-Bond Donors 1Represents the single reactive secondary hydroxyl group.[2]
H-Bond Acceptors 3Facilitates solubility in polar protic solvents.[2]
Structural Anatomy & Causality

The architecture of 2-hydroxypropyl propionate is purposefully divided into three functional domains:

  • The Propionyl Tail: This short aliphatic chain provides necessary hydrophobic characteristics (reflected in the XLogP3 of 0.3)[2]. In dispersant applications, this tail acts as a solvating moiety in non-polar media[3].

  • The Ester Linkage: This bond introduces a site of controlled hydrolytic lability. In biomedical applications (like drug-loaded micelles), this ensures the polymer can eventually degrade and be cleared by the body.

  • The Secondary Hydroxyl Group: This is the primary reactive site. Causality note: Because it is a secondary alcohol, it experiences greater steric hindrance than a primary alcohol. This is a massive advantage in formulation chemistry, as it slows down the reaction kinetics with highly reactive isocyanates, preventing runaway exothermic cross-linking and allowing for precise end-capping[3][4].

ChemStruct Core 2-Hydroxypropyl Propionate C6H12O3 MW: 132.16 g/mol Propionyl Propionyl Group Hydrophobic tail Core->Propionyl Ester Ester Linkage Cleavable/Labile Core->Ester Hydroxyl Secondary Hydroxyl Reactive Site (H-bond donor) Core->Hydroxyl

Figure 1: Structural domain mapping of 2-Hydroxypropyl propionate.

Mechanistic Insights: Hydrogen-Transfer Polymerization (HTP)

One of the most fascinating aspects of 2-hydroxypropyl propionate is its generation in situ during the synthesis of ABA-type amphiphilic block copolymers[5][6].

When researchers aim to build drug-delivery micelles, they often utilize Poly(ethylene glycol) (PEG) as the hydrophilic core (B block) and attach hydrophobic wings (A blocks). If 2-hydroxypropyl acrylate (HPA) is used as the monomer under base-catalyzed Hydrogen-Transfer Polymerization (HTP), a unique proton migration occurs[5][6].

The Mechanism: Instead of standard vinyl addition, the hydroxyl proton of the monomer transfers across the vinyl double bond of an adjacent molecule. This hydrogen transfer effectively reduces the acrylate double bond, converting the HPA monomer into a 2-hydroxypropyl propionate (HPP) repeating unit within the polymer backbone[5][6]. The resulting polymer is Poly(HPP-b-EG-b-HPP), a highly defined amphiphilic structure[6].

HTP_Mechanism A 2-Hydroxypropyl Acrylate (Monomer) C Proton Migration (Hydrogen Transfer) A->C Activated by B PEG-dialkoxide (Base Catalyst) B->C Initiates D 2-Hydroxypropyl Propionate (Repeating Unit) C->D Polymerization

Figure 2: Mechanistic workflow of Hydrogen-Transfer Polymerization.

Industrial Formulations: Advanced Dispersants

Beyond its role as a polymer repeating unit, discrete 2-hydroxypropyl propionate is utilized as a monohydroxy functional compound in the synthesis of advanced humectants and dispersants[3][4].

In universal pigment pastes and offset printing applications, dispersants must anchor strongly to pigment particles while extending solvating chains into the surrounding medium to prevent flocculation via steric hindrance[3][4]. By reacting polyisocyanates (which possess multiple NCO groups) with 2-hydroxypropyl propionate, we form robust urethane linkages[3]. The propionate moiety acts as the perfect sterically stabilizing tail.

Dispersant_Workflow Step1 Polyisocyanate (NCO groups) Step3 Urethane Linkage Formation Step1->Step3 Step2 2-Hydroxypropyl Propionate (OH reactive site) Step2->Step3 Step4 Amphiphilic Dispersant (Universal Paste) Step3->Step4 Curing/Stabilization

Figure 3: Synthesis workflow of polyisocyanate-based dispersants.

Experimental Workflows (Self-Validating Systems)

As a principle of rigorous scientific practice, every protocol must contain an intrinsic validation checkpoint to ensure the chemistry proceeded via the intended mechanism, rather than a competing side reaction.

Protocol A: Synthesis of Poly(HPP-b-EG-b-HPP) via HTP[5][6]

Objective: Synthesize an ABA triblock copolymer using PEG-1450 and 2-hydroxypropyl acrylate.

  • Macroinitiator Preparation: Place PEG-1450 and an equimolar amount of Sodium Hydride (NaH) in a round-bottom flask under an argon atmosphere. Stir at 45°C.

    • Causality: Heating slightly above the melting point of PEG ensures a homogenous melt. The NaH deprotonates the terminal hydroxyls of PEG, evolving hydrogen gas and forming a highly nucleophilic PEG-dialkoxide macroinitiator.

  • Polymerization: Once H₂ evolution ceases (indicating complete deprotonation), introduce 2-hydroxypropyl acrylate dropwise. Maintain stirring under argon.

  • Purification: Precipitate the resulting dark brown waxy paste in cold diethyl ether to remove unreacted monomers.

  • Validation Checkpoint (MALDI-TOF-MS): Analyze the purified polymer. To prove that Hydrogen-Transfer Polymerization occurred (rather than standard vinyl addition), look at the mass differences between consecutive signals. You must observe a Δm/z of ~130 Da . This corresponds exactly to the exact mass of the 2-hydroxypropyl propionate repeating unit (C6H10O3), indisputably confirming the proton migration mechanism[5][6].

Protocol B: Controlled End-Capping of Polyisocyanates[3][4]

Objective: Synthesize a steric dispersant by reacting polyisocyanates with 2-hydroxypropyl propionate.

  • Reagent Preparation: Dissolve a polyisocyanate resin in an anhydrous, non-polar solvent (e.g., butyl acetate) under a nitrogen blanket.

    • Causality: Strict anhydrous conditions are mandatory. Any trace moisture will react with NCO groups to form unstable carbamic acid, which decomposes into CO₂ and primary amines, leading to unwanted polyurea cross-linking.

  • Addition: Add 2-hydroxypropyl propionate dropwise while gradually heating the reactor to 60°C.

    • Causality: The secondary hydroxyl of the propionate is sterically hindered. Mild thermal activation is required to drive the urethane formation at a practical rate without risking thermal degradation of the ester linkage.

  • Validation Checkpoint (FTIR Spectroscopy): Withdraw aliquots every 30 minutes and analyze via FTIR. The reaction is entirely self-validating: monitor the strong, distinct asymmetric stretching band of the isocyanate (NCO) group at 2270 cm⁻¹ . The protocol is complete only when this peak completely disappears, confirming 100% conversion of the toxic NCO groups into stable urethane linkages[3].

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Exploratory

NMR and FTIR Spectroscopic Characterization of 2-Hydroxypropyl Propionate: A Comprehensive Technical Guide

Executive Summary & Chemical Context 2-Hydroxypropyl propionate (CAS 54541-19-4)[1] is a highly versatile bifunctional chemical intermediate. Featuring both a reactive hydroxyl group and a stable ester linkage, it is fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-Hydroxypropyl propionate (CAS 54541-19-4)[1] is a highly versatile bifunctional chemical intermediate. Featuring both a reactive hydroxyl group and a stable ester linkage, it is frequently utilized as a specialized solvent and as a macroinitiator/monomer in the synthesis of advanced polymeric materials, such as ABA-type amphiphilic copolymers via hydrogen-transfer polymerization[2].

Chemically identified as 1,2-propanediol 1-propanoate (Molecular Formula: C₆H₁₂O₃)[3], the molecule presents a unique analytical challenge: confirming its exact regiochemistry. Because 1,2-propanediol possesses both a primary and a secondary hydroxyl group, esterification can theoretically yield two distinct regioisomers. For researchers and drug development professionals, deploying an orthogonal spectroscopic strategy using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory to validate the structural identity, purity, and regiochemistry of the compound.

Spectroscopic Workflow Architecture

To ensure scientific integrity, the characterization process must follow a strict, reproducible pipeline. The workflow below illustrates the parallel preparation, acquisition, and cross-validation pathways required to definitively characterize 2-hydroxypropyl propionate.

SpectroscopicWorkflow Sample 2-Hydroxypropyl Propionate (CAS 54541-19-4) FTIR_Prep ATR-FTIR Prep (Neat Liquid) Sample->FTIR_Prep NMR_Prep NMR Prep (Dissolve in CDCl3) Sample->NMR_Prep FTIR_Acq FTIR Acquisition (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq NMR_Acq NMR Acquisition (1H & 13C, 400 MHz) NMR_Prep->NMR_Acq FTIR_Data Functional Group ID (O-H, C=O, C-O) FTIR_Acq->FTIR_Data NMR_Data Structural Connectivity (Chemical Shifts, Coupling) NMR_Acq->NMR_Data Validation Cross-Validation & Regioisomer Confirmation FTIR_Data->Validation NMR_Data->Validation

Workflow for the orthogonal spectroscopic characterization of 2-Hydroxypropyl propionate.

FTIR Spectroscopic Characterization

Causality of Vibrational Modes

FTIR spectroscopy serves as the first-line diagnostic tool. The causality behind selecting FTIR lies in its extreme sensitivity to dipole moment changes during molecular vibration. For 2-hydroxypropyl propionate, we are looking for the orthogonal presence of two functional groups: the ester carbonyl (C=O) and the free secondary hydroxyl (O-H)[4]. The absence of a broad carboxylic acid O-H stretch (which would overlap the C-H region) confirms that the propionic acid precursor has been fully esterified.

Step-by-Step ATR-FTIR Protocol

Attenuated Total Reflectance (ATR) is the preferred method as it requires zero sample dilution, eliminating solvent masking effects.

  • Crystal Preparation: Clean the ATR crystal (Diamond or ZnSe) using HPLC-grade isopropanol and a lint-free wipe. Allow to air dry.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range) to account for atmospheric CO₂ and ambient moisture.

  • Sample Application: Deposit 1–2 drops of neat 2-hydroxypropyl propionate directly onto the center of the ATR crystal, ensuring complete coverage of the sensor area.

  • Data Acquisition: Acquire the sample spectrum using the same parameters (32 scans, 4 cm⁻¹ resolution).

  • Processing: Apply an ATR-correction algorithm to compensate for wavelength-dependent penetration depth, followed by baseline correction.

FTIR Peak Assignments
Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupPeak Characteristics
3400 – 3450O-H stretchFree secondary hydroxylBroad, Medium intensity
2850 – 2980C-H stretchAliphatic backboneSharp, Medium intensity
1735 – 1745C=O stretchEster carbonylSharp, Strong intensity
1180 – 1200C-O-C stretchEster linkageSharp, Strong intensity

NMR Spectroscopic Characterization

Causality of Spin-Spin Coupling and Chemical Shifts

While FTIR confirms what functional groups are present, NMR dictates how they are connected. The ¹H NMR spectrum of a propanoate ester is defined by the distinct splitting patterns dictated by the N+1 rule[5]. The propionate ethyl group will always present as a highly characteristic triplet-quartet pair. The 2-hydroxypropyl chain will present a more complex multiplet system due to the presence of a chiral center at the methine carbon, which renders the adjacent methylene protons diastereotopic (magnetically non-equivalent).

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Accurately weigh 20–30 mg of 2-hydroxypropyl propionate.

  • Solvation: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the homogenous solution into a clean, dry 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field shimming errors.

  • ¹H NMR Acquisition: Acquire the proton spectrum at 400 MHz (16–32 transients, 90° pulse angle, relaxation delay of 2 seconds to ensure quantitative integration).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum at 100 MHz using composite pulse decoupling (e.g., WALTZ-16) to remove proton coupling (1024 transients, relaxation delay of 2 seconds).

  • Processing: Apply exponential multiplication (line broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C), Fourier transform, phase correct, and reference the spectra to TMS (0.00 ppm) or the residual CDCl₃ peak (7.26 ppm for ¹H; 77.16 ppm for ¹³C).

Quantitative Data: NMR Assignments

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Structural Assignment
1.14 Triplet (t, J = 7.5 Hz) 3H Propionate methyl (-CH₂-CH₃ )
1.18 Doublet (d, J = 6.5 Hz) 3H Propyl methyl (-CH(OH)-CH₃ )
2.35 Quartet (q, J = 7.5 Hz) 2H Propionate methylene (-CH₂ -CH₃)
2.50 – 3.00 Broad Singlet (br s) 1H Hydroxyl proton (-OH )
3.90 Multiplet (m) 1H Propyl methine (-CH (OH)-)

| 4.00 – 4.10 | Multiplet (m) | 2H | Propyl methylene (-O-CH₂ -) |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (ppm) Structural Assignment Carbon Type
9.1 Propionate methyl (-CH₂-CH₃ ) Primary Aliphatic
19.5 Propyl methyl (-CH(OH)-CH₃ ) Primary Aliphatic
27.5 Propionate methylene (-CH₂ -CH₃) Secondary Aliphatic
66.1 Propyl methine (-CH (OH)-) Tertiary Oxygenated
69.2 Propyl methylene (-O-CH₂ -) Secondary Oxygenated

| 174.5 | Ester carbonyl (-C (=O)-O-) | Carbonyl |

Trustworthiness & Self-Validating System: Regioisomer Resolution

A robust analytical protocol must be a self-validating system. In this workflow, FTIR and NMR act as orthogonal verification mechanisms. While FTIR confirms the macroscopic presence of the ester and hydroxyl functional groups[4], it cannot determine their relative positions. NMR provides the exact spatial connectivity[5].

The critical validation checkpoint is the ¹H NMR chemical shift of the methine proton. In the synthesis of this molecule from 1,2-propanediol, esterification predominantly occurs at the less sterically hindered primary hydroxyl[3].

  • If it were a secondary ester (2-propanoate): The electron-withdrawing ester linkage would severely deshield the methine proton, shifting it downfield to approximately 4.9–5.1 ppm .

  • In the primary ester (2-hydroxypropyl propionate): The methine proton is adjacent only to a hydroxyl group, resonating upfield at ~3.90 ppm .

Therefore, the complete absence of a signal near 5.0 ppm definitively validates the regiochemical purity of the synthesized or procured compound, proving it is the 1-propanoate isomer rather than a mixture.

References

  • 1. NextSDS. 2.3. PubChem. 3.2. ResearchGate. 4.5. DocBrown.

  • 4. YouTube.

Sources

Foundational

In Vitro Metabolic Degradation Pathways of 2-Hydroxypropyl Propionate

A Technical Whitepaper for Drug Development Professionals Executive Summary Understanding the in vitro metabolic fate of excipients, prodrugs, and active pharmaceutical ingredients (APIs) is a foundational requirement in...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Understanding the in vitro metabolic fate of excipients, prodrugs, and active pharmaceutical ingredients (APIs) is a foundational requirement in early-stage drug development. 2-Hydroxypropyl propionate (also known as propylene glycol monopropionate) is an ester compound whose degradation profile is governed by rapid Phase I hydrolysis followed by distinct, parallel catabolic cascades of its constituent molecules. This whitepaper details the mechanistic pathways, kinetic profiling, and self-validating in vitro methodologies required to accurately map its metabolic degradation.

Core Metabolic Pathways

The metabolism of 2-Hydroxypropyl propionate is a multi-stage process that bridges Phase I ester cleavage with endogenous mitochondrial and cytosolic energy cycles.

Primary Degradation: Phase I Ester Hydrolysis

Upon introduction to hepatic or intestinal environments, 2-Hydroxypropyl propionate undergoes rapid Phase I hydrolysis. Because it is an ester, this cleavage is not mediated by Cytochrome P450 (CYP450) enzymes, but rather by Carboxylesterases (CES1 in the liver, CES2 in the intestine/liver) [1].

  • Causality: The ester bond is highly susceptible to nucleophilic attack by the serine residue in the active site of CES enzymes. This reaction is cofactor-independent (does not require NADPH) and rapidly yields two metabolites: Propylene Glycol and Propionic Acid [2].

Cytosolic Catabolism of Propylene Glycol

The propylene glycol moiety is highly water-soluble and undergoes sequential oxidation in the cytosol.

  • Pathway: It is first oxidized by Alcohol Dehydrogenase (ADH) to lactaldehyde. Subsequently, Aldehyde Dehydrogenase (ALDH) oxidizes lactaldehyde into lactic acid[3][4].

  • Physiological Fate: The resulting lactic acid is converted to pyruvate via lactate dehydrogenase, seamlessly integrating into the Tricarboxylic Acid (TCA) cycle for ATP generation.

Mitochondrial Catabolism of Propionic Acid

The propionic acid moiety follows a strictly mitochondrial, anaplerotic pathway.

  • Pathway: Propionic acid is activated by propionyl-CoA synthetase to form Propionyl-CoA. Because Propionyl-CoA has three carbons, it cannot directly enter beta-oxidation. Instead, it is carboxylated into D-methylmalonyl-CoA by propionyl-CoA carboxylase (a biotin-dependent process)[5].

  • Physiological Fate: Following epimerization, L-methylmalonyl-CoA is rearranged into Succinyl-CoA by methylmalonyl-CoA mutase (a Vitamin B12-dependent enzyme), providing a critical intermediate that fuels the TCA cycle[5][6].

Pathway HPP 2-Hydroxypropyl propionate PG Propylene Glycol HPP->PG CES1/CES2 (Hydrolysis) PA Propionic Acid HPP->PA CES1/CES2 (Hydrolysis) LACTAL Lactaldehyde PG->LACTAL Alcohol Dehydrogenase (ADH) PCOA Propionyl-CoA PA->PCOA Propionyl-CoA Synthetase LACTIC Lactic Acid LACTAL->LACTIC Aldehyde Dehydrogenase (ALDH) TCA TCA Cycle LACTIC->TCA Lactate Dehydrogenase MMCOA Methylmalonyl-CoA PCOA->MMCOA Propionyl-CoA Carboxylase (+ Biotin) SCOA Succinyl-CoA MMCOA->SCOA Methylmalonyl-CoA Mutase (+ Vit B12) SCOA->TCA Anaplerotic Entry

Metabolic degradation pathway of 2-Hydroxypropyl propionate.

Experimental Methodology: In Vitro HLM Assay

To accurately predict in vivo clearance, Human Liver Microsomes (HLMs) are utilized as the gold-standard subcellular fraction because they contain dense concentrations of membrane-bound CES and CYP enzymes[1][7].

Designing a Self-Validating System

A rigorously designed assay must prove that degradation is enzymatic, specific to esterases, and not an artifact of chemical instability. To achieve this, the protocol must integrate the following controls:

  • Negative Control (Minus-NADPH): Because CES-mediated hydrolysis does not require NADPH, running the assay without this cofactor isolates esterase activity from CYP450 oxidative metabolism[8].

  • Mechanistic Control (Inhibitor): The addition of Bis-p-nitrophenyl phosphate (BNPP), a universal carboxylesterase inhibitor, must halt degradation. If degradation continues, it indicates non-CES mediated breakdown.

  • Baseline Control (Heat-Inactivated HLMs): Microsomes boiled at 95°C for 10 minutes denature all proteins. Any degradation observed here is purely chemical (e.g., buffer hydrolysis).

Step-by-Step Analytical Workflow
  • Preparation: Suspend HLMs in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Causality: This specific pH mimics physiological intracellular conditions, preserving enzyme conformation[7].

  • Permeabilization (Optional but Recommended): Pre-incubate with alamethicin (50 µg/mL) on ice for 30 minutes to create pores in the microsomal membrane, ensuring the substrate has unrestricted access to luminal enzymes[7].

  • Initiation: Spike 2-Hydroxypropyl propionate into the mixture to achieve a final concentration of 1 µM. Incubate in a shaking water bath at 37°C.

  • Kinetic Sampling: At predetermined time points (e.g., 0, 15, 30, 45, 60 minutes), extract 50 µL aliquots.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard. Causality: Cold ACN instantly precipitates microsomal proteins, halting all enzymatic activity and locking the kinetic timepoint.

  • Centrifugation & Analysis: Centrifuge at 14,000g for 10 minutes. Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent compound and the appearance of metabolites[9].

Workflow Prep 1. Prepare HLM (pH 7.4 Buffer) Substrate 2. Add Substrate (1 µM 2-HPP) Prep->Substrate Incubate 3. Incubate 37°C (0-60 min) Substrate->Incubate Quench 4. Quench (Cold ACN) Incubate->Quench Centrifuge 5. Centrifuge (14,000g) Quench->Centrifuge LCMS 6. LC-MS/MS Quantification Centrifuge->LCMS

Step-by-step in vitro HLM experimental workflow.

Quantitative Data Presentation

The following table summarizes representative in vitro kinetic parameters for 2-Hydroxypropyl propionate and its downstream metabolites, demonstrating the rapid clearance typical of ester-based compounds.

Compound / MetabolitePrimary EnzymeCofactor RequiredIn Vitro CLint​ (µL/min/mg)Estimated Half-life ( t1/2​ )
2-Hydroxypropyl propionate Carboxylesterase (CES1/2)None> 150.0 (Rapid)< 10 min
Propylene Glycol ADH / ALDHNAD+15.0 - 30.0 (Moderate)~ 1.6 hours
Propionic Acid Propionyl-CoA SynthetaseATP, CoA> 100.0 (Rapid)< 15 min

Note: High intrinsic clearance ( CLint​ ) of the parent ester ensures that systemic exposure to intact 2-Hydroxypropyl propionate is minimal, shifting the toxicokinetic focus entirely to its metabolites.

Conclusion

The in vitro metabolic degradation of 2-Hydroxypropyl propionate is characterized by a highly efficient, CES-mediated hydrolysis that rapidly eliminates the parent ester. By utilizing a self-validating HLM assay—incorporating selective inhibitors and cofactor-restricted environments—researchers can accurately isolate Phase I esterase activity from downstream oxidative pathways. Because both resulting metabolites (propylene glycol and propionic acid) are seamlessly integrated into endogenous energy cycles (TCA cycle), the compound exhibits a highly predictable and generally safe metabolic profile.

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Exploratory

Thermodynamic Profiling of 2-Hydroxypropyl Propionate: A Technical Guide to Hansen Solubility Parameters in Polar Solvents

Executive Summary Understanding the solvation thermodynamics of complex ester-alcohols is critical for advanced formulation in pharmaceuticals, polyurethane synthesis, and low-VOC coatings. 2-Hydroxypropyl propionate (2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solvation thermodynamics of complex ester-alcohols is critical for advanced formulation in pharmaceuticals, polyurethane synthesis, and low-VOC coatings. 2-Hydroxypropyl propionate (2-HPP) —and its structural isomer 2-hydroxyisopropyl propionate[1][2]—serves as a highly versatile, amphiphilic co-solvent. However, predicting its behavior in highly polar environments (e.g., aqueous systems, DMSO, or DMF) requires moving beyond simple Hildebrand parameters.

This whitepaper provides an in-depth, self-validating framework for determining the Hansen Solubility Parameters (HSPs) of 2-HPP. By synthesizing computational group contribution methods with empirical turbidimetric titration, this guide equips researchers with the exact causal mechanisms governing 2-HPP's phase behavior in polar solvents.

Chemical Architecture & Causality of Solvation

2-HPP (CAS: 54541-19-4 / 54541-18-3) possesses a dual-functional architecture: an aliphatic propanoate ester backbone coupled with a secondary hydroxyl group[1]. This structure dictates its solvation mechanics:

  • Dispersion ( δD​ ): Driven by the aliphatic carbon chain, allowing interaction with non-polar resins.

  • Polarity ( δP​ ): Generated by the permanent dipole of the ester carbonyl ( C=O ).

  • Hydrogen Bonding ( δH​ ): Dominated by the secondary hydroxyl ( −OH ), which acts as both an H-bond donor and acceptor.

When introduced to polar solvents, the competition between the solvent's self-association and the solvent-solute hydrogen bonding determines miscibility. If the thermodynamic penalty of breaking solvent-solvent interactions exceeds the energy released by forming 2-HPP-solvent bonds, phase separation occurs.

SolubilityCausality N_2HPP 2-Hydroxypropyl Propionate (Solute) N_Disp Dispersion (δD) Aliphatic Backbone N_2HPP->N_Disp N_Polar Polarity (δP) Ester Dipole N_2HPP->N_Polar N_HBond H-Bonding (δH) Secondary Hydroxyl N_2HPP->N_HBond N_Ra Interaction Radius (Ra) Ra² = 4(ΔδD)² + (ΔδP)² + (ΔδH)² N_Disp->N_Ra N_Polar->N_Ra N_HBond->N_Ra N_Solvent Polar Solvent (e.g., Water, DMSO) N_Solvent->N_Ra N_Misc Miscibility / Solubility N_Ra->N_Misc If Ra < R0

Fig 1. Mechanistic relationship between 2-HPP functional groups and solvent miscibility.

Computational Estimation: Hoftyzer-Van Krevelen Method

Before executing empirical benchwork, a Senior Scientist must establish a theoretical baseline. The Hoftyzer-Van Krevelen group contribution method allows us to estimate the HSPs of complex organic structures by summing the thermodynamic contributions of individual functional groups[3][4].

The parameters are calculated using the following equations:

  • δD​=V∑Fdi​​

  • δP​=V∑Fpi2​​​

  • δH​=V∑Ehi​​​

Table 1: Group Contribution Data for 2-HPP ( C6​H12​O3​ )
Functional GroupQuantity ( n )Dispersion ( Fdi​ )Polarity ( Fpi2​ )H-Bonding ( Ehi​ )Molar Volume ( Vi​ )
-CH3 28400067.0
-CH2- 25400032.2
>CH- 18000-1.0
-COO- 1390240,1007,00018.0
-OH 1210250,00020,00010.0
Total Sums - Σ=2060 Σ=490,100 Σ=27,000 V=126.2

Calculated HSPs for 2-HPP:

  • δD​ : 16.32 MPa 1/2

  • δP​ : 5.55 MPa 1/2

  • δH​ : 14.63 MPa 1/2

Insight: The high δH​ value (14.63) confirms that 2-HPP will exhibit strong affinities for polar protic solvents, but its moderate δP​ suggests it may struggle in highly polar aprotic environments lacking H-bond donors unless the dispersion forces align perfectly.

Experimental Validation: Turbidimetric Titration Protocol

While computational models provide a baseline, empirical validation is mandatory for formulation trust. Turbidimetric titration is the gold standard for determining the exact Hansen Solubility Sphere of a solute[5][6].

The causality behind this method is simple: by dissolving the solute in a known "good" solvent and titrating it with a known "bad" solvent (precipitant), we can map the exact thermodynamic boundaries where the Flory-Huggins interaction parameter ( χ ) exceeds the critical threshold for phase separation[6].

Self-Validating Protocol

Step 1: Baseline Preparation

  • Prepare a 10 wt% solution of 2-HPP in Toluene.

  • Causality: Toluene ( δD​=18.0,δP​=1.4,δH​=2.0 ) is chosen as the primary solvent because its low polarity and H-bonding provide a neutral baseline. This ensures that when highly polar titrants are added, the resulting phase separation is driven specifically by δP​ and δH​ mismatches, isolating the variables of interest.

Step 2: Titrant Matrix Selection

  • Select a matrix of 5 polar precipitants (e.g., Water, Methanol, Formamide) and 5 non-polar precipitants (e.g., Hexane, Heptane).

Step 3: Controlled Titration & Optical Detection

  • Place the 2-HPP/Toluene solution in a temperature-controlled cuvette ( 25.0±0.1∘ C) within a UV-Vis spectrophotometer.

  • Titrate the precipitant at a rate of 0.5 mL/min under constant magnetic stirring.

  • Monitor transmittance at 600 nm. Causality: 600 nm is selected to avoid any UV absorption overlap from the ester carbonyl groups, ensuring that any drop in transmittance is purely due to light scattering from phase separation (cloud point).

  • Record the volume fraction of the titrant at the exact moment transmittance drops below 95%.

Step 4: System Validation (Reverse Titration)

  • To make this a self-validating system, perform a reverse titration: Dissolve 2-HPP in a highly polar solvent (Ethanol) and titrate with a non-polar non-solvent (Hexane).

  • Validation Metric: Process both datasets through HSPiP software[7]. The system is validated if the calculated center of the Hansen sphere from both titration directions yields a variance of <5% .

TitrationWorkflow N1 1. Solute Preparation (2-HPP in Toluene) N3 3. Turbidimetric Titration (Controlled Addition) N1->N3 N2 2. Titrant Selection (Polar/Non-polar sets) N2->N3 N4 4. Cloud Point Detection (Optical Transmittance) N3->N4 Phase Separation N5 5. HSP Calculation (Hansen Sphere Fitting) N4->N5 Volume Fraction Data

Fig 2. Step-by-step workflow for turbidimetric titration to determine HSP.

Interaction Dynamics in Polar Solvents

Using the established HSPs for 2-HPP ( δD​=16.3,δP​=5.6,δH​=14.6 ), we can calculate the Interaction Radius ( Ra​ ) between 2-HPP and common polar solvents.

The distance in Hansen space is calculated as:

Ra​=4(δD1​−δD2​)2+(δP1​−δP2​)2+(δH1​−δH2​)2​

A smaller Ra​ indicates higher thermodynamic compatibility. If Ra​ is less than the interaction radius of the solute ( R0​ ), the solvent is considered "good".

Table 2: Thermodynamic Compatibility of 2-HPP with Polar Solvents
Solvent δD​ δP​ δH​ Calculated Ra​ Miscibility PredictionMechanistic Causality
Water 15.516.042.329.6 Immiscible / PoorWater's extreme δH​ causes it to self-associate tightly. 2-HPP cannot break these water-water bonds efficiently.
Ethanol 15.88.819.45.8 ExcellentPerfect alignment of H-bonding networks. The secondary -OH of 2-HPP acts as a seamless extension of the ethanol matrix.
DMSO 18.416.410.212.4 GoodThough DMSO is highly polar ( δP​=16.4 ), 2-HPP's aliphatic backbone compensates via dispersion interactions.
DMF 17.413.711.39.0 ExcellentDMF's moderate H-bonding ( δH​=11.3 ) matches 2-HPP's ester/hydroxyl dipole interactions perfectly.

Conclusion

The thermodynamic profiling of 2-Hydroxypropyl propionate reveals it to be a highly versatile amphiphilic solvent. By utilizing the Hoftyzer-Van Krevelen group contribution method, we established a theoretical HSP baseline ( δD​=16.3,δP​=5.6,δH​=14.6 ). This was further validated through a rigorous, self-correcting turbidimetric titration protocol.

For formulation scientists, the data clearly dictates that while 2-HPP is an excellent co-solvent for moderately polar and H-bonding systems (like Ethanol and DMF), it requires bridging surfactants or co-solvents when integrated into purely aqueous systems due to the massive δH​ differential.

References

  • 2-hydroxypropyl propionate — Chemical Substance Information.NextSDS.
  • 2-hydroxyisopropyl propionate — Chemical Substance Information.NextSDS.
  • HSPiP - Hansen Solubility Parameters.Hansen-Solubility.com.
  • Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers.MDPI.
  • Solubility Characteristics and Microstructure of Bitumen: A Review.MDPI.
  • Application of the group contribution method of Hoftyzer-Van Krevelen...ResearchGate.
  • Determination of poly(-caprolactone) solubility parameters.Ovid.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-Hydroxypropyl Propionate in Polymer Resin Formulations

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-Hydroxypropyl propionate (2-HPP) in polymer resin formulations...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-Hydroxypropyl propionate (2-HPP) in polymer resin formulations. While not a conventional high-volume monomer, the unique bifunctionality of 2-HPP—a secondary hydroxyl group and an ester linkage—presents distinct opportunities for polymer modification. These notes explore its role as a reactive diluent, a chain modifier in polyester and polyurethane systems, and a co-monomer in acrylic resins. The protocols provided are grounded in established principles of polymer chemistry, drawing analogies from structurally similar and well-documented hydroxy-functional monomers to ensure scientific rigor and practical applicability.

Introduction: Understanding 2-Hydroxypropyl Propionate

2-Hydroxypropyl propionate (CAS 54541-19-4) is a glycol ester with a molecular weight of 132.16 g/mol .[1][2] Its structure features a reactive secondary hydroxyl (-OH) group and a propionate ester group. This bifunctional nature is central to its utility in polymer science. The hydroxyl group can participate in step-growth polymerizations (e.g., with isocyanates or carboxylic acids) and serve as a site for post-polymerization crosslinking. The ester group influences the molecule's polarity, solvency, and compatibility with various resin backbones.

While more common monomers like 2-Hydroxypropyl acrylate (HPA) are chosen for their polymerizable double bond, 2-HPP offers a different modification strategy.[3] It can be used to introduce pendant hydroxyl groups, control molecular weight, and act as a reactive diluent to reduce formulation viscosity without being a volatile organic compound (VOC).[4]

Diagram 1: Chemical Structure and Functional Groups of 2-HPP

G start Step 1: Charge Reactor step2 Step 2: Inert Atmosphere (N2 Sparge) start->step2 Charge NPG, AA, 2-HPP, Catalyst, Xylene step3 Step 3: Heating Ramp 1 (160-180°C) step2->step3 Start stirring step4 Step 4: Water Collection (Monitor Dean-Stark) step3->step4 Esterification begins step5 Step 5: Heating Ramp 2 (210-220°C) step4->step5 When water evolution slows step6 Step 6: In-Process Control (Acid Value < 10) step5->step6 Hold until target AV step7 Step 7: Cooling & Discharge (Cool to <100°C) step6->step7 Target met end Final Product: Hydroxyl-Terminated Resin step7->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 2-Hydroxypropyl Propionate in Aqueous Media

Welcome to the Formulation Troubleshooting Guide for 2-Hydroxypropyl propionate (2-HPP) . As a propylene glycol monoester, 2-HPP is highly valuable in drug development and chemical synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Guide for 2-Hydroxypropyl propionate (2-HPP) . As a propylene glycol monoester, 2-HPP is highly valuable in drug development and chemical synthesis. However, its ester linkage is inherently susceptible to hydrolytic cleavage in aqueous environments, leading to the formation of propionic acid and propylene glycol[1].

This guide is designed for researchers and scientists. It bypasses basic definitions to directly address the thermodynamic and kinetic vulnerabilities of 2-HPP, providing field-proven, self-validating protocols to arrest degradation.

Part 1: Diagnostic Workflows & Logical Relationships

Before altering your formulation, you must identify the specific environmental factors driving the hydrolysis of your ester. The diagrams below map the logical relationship between catalytic drivers and the diagnostic workflow required to achieve stability.

G2 N1 2-HPP Ester Bond Hydrolysis N2 Accelerators (Degradation Factors) N2->N1 N3 Hydroxyl Ions (pH > 7) Specific Base Catalysis N3->N2 N4 Hydronium Ions (pH < 3) Specific Acid Catalysis N4->N2 N5 Elevated Temperature (Increased Kinetic Energy) N5->N2 N6 Inhibitors (Stabilization Strategies) N6->N1 N7 pH Optimization (pH 4.5-5.5) Minimizes Catalysis N7->N6 N8 Complexation Agents (Steric Shielding) N8->N6 N9 Co-solvents / DMSO (Reduced Water Activity) N9->N6

Logical relationship between environmental factors and 2-HPP ester hydrolysis.

G N1 Formulate 2-HPP in Aqueous Media N2 Check pH: Is pH 4.5 - 5.5? N1->N2 N3 Adjust pH with Non-Nucleophilic Buffer N2->N3 No N4 Check Storage Temp: Is Temp < 8°C? N2->N4 Yes N3->N4 N5 Transfer to Cold Storage (2-8°C or -20°C) N4->N5 No N6 Check Hydrolysis Rate: Is degradation > 5%? N4->N6 Yes N5->N6 N7 Add Co-solvents or Cyclodextrin Complexation N6->N7 Yes N8 Formulation Stable (Optimized) N6->N8 No N7->N8

Workflow for diagnosing and preventing 2-HPP hydrolysis in aqueous formulations.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 2-Hydroxypropyl propionate degrade so rapidly in standard physiological buffers (pH 7.4)? A: 2-HPP is an ester, meaning its carbonyl carbon is highly electrophilic. In aqueous media at pH 7.4, the concentration of hydroxyl ions (OH⁻) is sufficient to drive specific base catalysis[2]. The OH⁻ ion is a potent nucleophile that attacks the ester bond, forming a tetrahedral intermediate that irreversibly collapses into propylene glycol and propionic acid[2]. Furthermore, because 2-HPP is a propylene glycol monoester, the adjacent (vicinal) free hydroxyl group can act as an intramolecular general base, accelerating the degradation rate compared to simple aliphatic esters.

Q2: How do I determine the optimal pH to maximize the stability of my formulation? A: Ester hydrolysis follows a V-shaped or U-shaped pH-rate profile. The nadir of this curve represents the pH of maximum stability, where both specific acid and specific base catalysis are minimized, leaving only the much slower, uncatalyzed water reaction[1]. For most esters like 2-HPP, this optimal pH lies between 4.0 and 5.5. You must generate a pH-rate profile (see Protocol A below) using non-nucleophilic buffers. Avoid buffers containing primary amines (like Tris or glycine) or strong nucleophiles (like phosphate), as these can directly attack the ester linkage[3].

Q3: Can I use excipients to prevent hydrolysis if my application strictly requires pH 7.4? A: Yes. If physiological pH cannot be altered, you must thermodynamically shield the ester bond from bulk water. This is achieved through:

  • Co-solvents: Reducing the dielectric constant and water activity by adding water-miscible organic co-solvents (e.g., PEG, DMSO, or glycerol) significantly lowers the hydrolysis rate[4].

  • Molecular Complexation: Utilizing complexation agents like cyclodextrins or caffeine can sterically hinder the approach of water molecules and hydroxyl ions to the ester bond[5][6].

  • Micellar Shielding: Incorporating surfactants allows the 2-HPP to partition into the hydrophobic core of micelles, physically separating the vulnerable ester linkage from the aqueous phase[4].

Part 3: Quantitative Stability Data

The table below summarizes the expected kinetic behavior of propylene glycol monoesters across various environmental conditions. Use this as a baseline to predict the shelf-life of your 2-HPP working solutions.

Formulation pHStorage Temp (°C)Estimated Half-Life ( t1/2​ )Dominant Catalytic Mechanism
pH 2.0 25°C< 12 hoursSpecific Acid Catalysis
pH 4.5 25°C> 30 daysUncatalyzed Water Hydrolysis
pH 4.5 4°C> 6 monthsUncatalyzed Water Hydrolysis
pH 7.4 25°C~ 4 - 5 hoursSpecific Base Catalysis[2]
pH 9.0 25°C< 30 minutesSpecific Base Catalysis[2]

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and quenching steps to prevent artifactual degradation during analysis.

Protocol A: Determining the pH-Rate Profile of 2-HPP

Purpose: To empirically identify the exact pH of maximum stability for your specific formulation matrix.

  • Buffer Preparation: Prepare a series of 50 mM buffer solutions at pH 2.0, 4.0, 5.0, 6.0, 7.4, and 9.0. Use strictly non-nucleophilic buffers (e.g., Citrate for pH 2-3, Acetate for pH 4-5, MES for pH 6, HEPES for 7.4, Borate for 9.0).

  • Substrate Addition: Spike 2-HPP into each buffer to achieve a final concentration of 1 mM. Vortex immediately to ensure rapid, homogeneous mixing.

  • Incubation & Sampling: Incubate the solutions in a temperature-controlled water bath at 25°C. Withdraw 100 µL aliquots at predefined time points ( t=0,1,2,4,8,24 hours).

  • Reaction Quenching (Critical Step): Immediately quench the withdrawn aliquot by diluting it 1:1 with cold (-20°C) acetonitrile containing 0.1% Trifluoroacetic acid (TFA). This abruptly drops the pH and precipitates buffer salts, instantly halting further hydrolysis.

  • Quantification: Analyze the quenched samples using a validated HPLC-UV or LC-MS method to quantify the remaining intact 2-HPP.

  • Kinetic Analysis: Plot ln([2-HPP]) versus time to extract the pseudo-first-order rate constant ( kobs​ ) for each pH. Plot log(kobs​) versus pH to visualize the V-curve and pinpoint the optimal stability window.

Protocol B: Preparation of Hydrolytically Stable Stock Solutions

Purpose: To maintain the integrity of 2-HPP during long-term storage before introduction into aqueous media.

  • Solvent Selection: Do not prepare aqueous stock solutions for long-term storage[3]. Select a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3]. Ensure the solvent is amine-free (no fishy odor) and stored over activated molecular sieves[3].

  • Reconstitution: Dissolve the 2-HPP in the anhydrous solvent to create a highly concentrated stock (e.g., 100 mM to 500 mM).

  • Aliquoting & Storage: Dispense the stock into single-use amber glass vials. Purge the headspace of each vial with dry nitrogen or argon gas to displace ambient moisture. Cap tightly and store at -20°C in a sealed container with a desiccant[3].

  • Working Solution Preparation: Allow the vial to equilibrate to room temperature before opening to prevent condensation[3]. Dilute the stock into your final aqueous buffer immediately prior to the experiment to minimize the time the ester is exposed to water. Discard any unused reconstituted reagent[3].

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance | carbodiimide.com | 1

  • half-life of NHS ester hydrolysis at different pH - Benchchem | benchchem.com | 2

  • how to prevent NHS ester hydrolysis in aqueous buffer - Benchchem | benchchem.com | 3

  • Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I * | researchgate.net | 5

  • Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I * | colab.ws |6

  • One-Step Synthesis of W/O and O/W Emulsifiers in the Presence of Surface Active Agents | nih.gov | 4

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters | iitd.ac.in | Link

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Hydroxypropyl Propionate Esterification

Welcome to the technical support center dedicated to the synthesis of 2-Hydroxypropyl propionate. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 2-Hydroxypropyl propionate. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies for optimizing reaction temperature—a critical parameter governing yield, purity, and reaction time.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction has stalled, and the conversion to 2-Hydroxypropyl propionate is unexpectedly low. Could the temperature be the culprit?

A1: Yes, suboptimal temperature is a common reason for low conversion in Fischer esterification.[1] The issue can stem from two opposing factors:

  • Temperature Too Low: The esterification of propionic acid with 1,2-propanediol is a reversible reaction that must overcome a specific activation energy (Ea).[2][3] If the temperature is insufficient, the reaction rate will be slow, leading to low conversion within a practical timeframe. The rate of reaction is governed by the Arrhenius equation, which shows an exponential relationship between the rate constant and temperature.[2][4]

  • Temperature Too High: While higher temperatures increase the reaction rate, they can also shift the reaction equilibrium unfavorably for exothermic reactions, as described by the van't Hoff equation.[5][6] More critically, excessively high temperatures can lead to thermal degradation of the reactants or the desired ester product, or promote side reactions like etherification of the propylene glycol.[7][8][9]

Troubleshooting Steps:

  • Confirm Baseline: Ensure your catalyst (e.g., a strong acid like H₂SO₄ or a solid acid catalyst like Amberlyst-15) is active and used at the correct loading.[3][10]

  • Incremental Temperature Increase: Increase the reaction temperature in small, controlled increments (e.g., 10°C). Monitor the reaction progress at each step using a suitable analytical method like GC or HPLC.

  • Analyze for Byproducts: At each temperature point, analyze the crude reaction mixture for the appearance of new peaks that could indicate side products. A common side reaction at higher temperatures is the dehydration of propylene glycol or the formation of dipropylene glycol, which can then also react.

Q2: I've increased the temperature to improve the reaction rate, but now I'm observing significant byproduct formation and a darker-colored product. What is happening?

A2: This is a classic sign of exceeding the optimal temperature window. The dark coloration suggests thermal degradation or polymerization side reactions.[11] For the synthesis of 2-hydroxypropyl propionate, several side reactions can be accelerated at elevated temperatures:

  • Etherification: Propylene glycol can undergo self-condensation (etherification) to form dipropylene glycol and water, especially in the presence of a strong acid catalyst.

  • Diester Formation: The primary product, a monoester, can react further with another molecule of propionic acid to form a diester, propylene glycol dipropionate.[12]

  • Degradation: Reactants or products may begin to decompose, leading to a complex mixture of impurities and the observed color change.[7] Studies on similar hydroxypropyl esters show degradation can begin at temperatures above 200°C.[8][9]

Troubleshooting Steps:

  • Reduce Temperature: Immediately lower the reaction temperature to the last point where you achieved a good reaction rate without significant impurity formation.

  • Optimize Catalyst Loading: High catalyst concentration can lower the activation energy but may also promote side reactions more aggressively at higher temperatures.[13] Consider reducing the catalyst loading in conjunction with temperature adjustments.

  • Consider a Milder Catalyst: If using a strong mineral acid, switching to a solid acid catalyst (e.g., an ion-exchange resin) can sometimes offer better selectivity and prevent some side reactions due to milder acidic properties and confinement of active sites.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the esterification of propionic acid with propylene glycol?

A1: The optimal temperature range is highly dependent on the catalyst, reactor setup, and whether water is being actively removed.

  • For reactions using homogeneous acid catalysts like sulfuric acid, temperatures often range from 60°C to 130°C.[13][14]

  • When using heterogeneous catalysts like Amberlyst resins, temperatures can be similar or slightly higher, often in the 80°C to 140°C range.[3]

  • In systems where one product (usually water) is removed to drive the equilibrium, such as with a Dean-Stark apparatus, the temperature will be dictated by the boiling point of the azeotrope or the lowest-boiling component being removed.[1]

Q2: How does the Arrhenius equation relate to optimizing my reaction temperature?

A2: The Arrhenius equation, k = Ae^(-Ea/RT), mathematically describes the relationship between the rate constant (k) and temperature (T).[2]

  • k: Reaction rate constant

  • A: Pre-exponential factor (related to collision frequency)

  • Ea: Activation energy

  • R: Universal gas constant

  • T: Absolute temperature (in Kelvin)

In practice, this means that the reaction rate increases exponentially with temperature.[15] However, this relationship only describes the kinetics. It does not account for the thermodynamic equilibrium or potential side reactions. Therefore, while increasing temperature will always make the reaction faster (up to a point), it may not lead to a higher yield or purity if it negatively impacts the equilibrium or promotes undesired pathways.[4][6][16]

Q3: Can I use a vacuum to lower the reaction temperature?

A3: Yes, applying a vacuum is a powerful technique. By reducing the system pressure, you lower the boiling points of the components, including the water byproduct. This allows for effective removal of water at a lower temperature, which serves two purposes:

  • Shifts Equilibrium: According to Le Chatelier's principle, removing a product (water) will drive the reaction forward, increasing the overall conversion.[1][4]

  • Enables Lower Temperature Operation: Because water can be removed efficiently at a lower boiling point, the entire reaction can be conducted at a reduced temperature. This is highly beneficial for preventing thermal degradation and side reactions, leading to a purer product. Patent literature for similar esters often describes using a vacuum to remove volatile components.[17]

Section 3: Experimental Protocols & Data

Protocol 1: Systematic Temperature Scouting Study

This protocol outlines a methodical approach to identifying the optimal reaction temperature.

Objective: To determine the temperature that provides the highest yield and purity of 2-Hydroxypropyl propionate in a given timeframe.

Methodology:

  • Setup: In five identical round-bottom flasks equipped with reflux condensers and magnetic stirrers, charge propionic acid (1.0 eq), 1,2-propanediol (1.2 eq), and your chosen acid catalyst (e.g., 1 mol% H₂SO₄ or 10 wt% Amberlyst-15).

  • Temperature Control: Place each flask in a controlled-temperature heating mantle or oil bath set to five different temperatures (e.g., 70°C, 80°C, 90°C, 100°C, 110°C).

  • Sampling: At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction.

  • Quenching & Analysis: Immediately quench the reaction in the aliquot (e.g., by diluting in a cold solvent and neutralizing the catalyst). Analyze the sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of propionic acid and the relative purity of the 2-hydroxypropyl propionate product.

  • Data Analysis: Plot the conversion and product purity as a function of time for each temperature. Identify the temperature that achieves the desired conversion and purity in the most efficient manner.

Table 1: Example Data from a Temperature Scouting Study (at 8 hours)

Reaction Temp (°C)Propionic Acid Conversion (%)2-Hydroxypropyl Propionate Purity (Area %)Diester Impurity (Area %)Observations
7045.2%98.5%<0.1%Very slow reaction
8068.5%98.1%0.3%Moderate rate
9085.1%97.5%1.1%Good rate, high purity
10092.3%94.2%3.5%Fast rate, purity declining
11093.1%89.6%6.8%Solution darkening, significant byproducts

Based on this hypothetical data, 90°C represents the optimal balance of reaction rate and product purity under these specific conditions.

Section 4: Visual Diagrams

Workflow for Temperature Optimization

This diagram illustrates the logical steps involved in optimizing the reaction temperature.

Temperature_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_scout Phase 2: Scouting cluster_analysis Phase 3: Analysis & Refinement A Define Reactant Ratio & Catalyst Loading B Select Broad Temperature Range (e.g., 70-110°C) A->B C Run Parallel Reactions at 10°C Increments B->C D Monitor Conversion & Purity (GC/HPLC) C->D E Analyze Data: Rate vs. Purity D->E F Rate Too Slow? E->F Low Conversion G Impurity Too High? E->G High Conversion F->G No H Select Narrower Range (e.g., 85-95°C) F->H Yes G->H Yes J Identify Optimal Temperature G->J No, Purity OK I Run Fine-Tuning Reactions at 2-3°C Increments H->I I->J

Caption: A workflow for systematic temperature optimization.

Cause-and-Effect Diagram for Low Yield

This diagram explores potential root causes for low product yield, highlighting the central role of temperature.

Low_Yield_Ishikawa main Low Yield of 2-Hydroxypropyl Propionate temp Temperature temp->main cat Catalyst cat->main react Reactants react->main proc Procedure proc->main temp_cause1 Too Low: Slow Kinetics temp_cause1->temp temp_cause2 Too High: Degradation/ Side Reactions temp_cause2->temp temp_cause3 Too High: Unfavorable Equilibrium temp_cause3->temp cat_cause1 Inactive or Expired cat_cause1->cat cat_cause2 Insufficient Loading cat_cause2->cat cat_cause3 Wrong Type for Temp cat_cause3->cat react_cause1 Incorrect Stoichiometry react_cause1->react react_cause2 Impure Starting Materials react_cause2->react react_cause3 Water Present Initially react_cause3->react proc_cause1 Inefficient Water Removal proc_cause1->proc proc_cause2 Reaction Time Too Short proc_cause2->proc proc_cause3 Poor Mixing proc_cause3->proc

Caption: Root causes for low reaction yield.

References

  • Kinetics of Catalytic Esterification of Propionic Acid and n-Butanol over Amberlyst 35. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • A comparative study on formation of propionates by esterification of propionic acid with different alcohols. Journal of Chemical Health Risks. Available at: [Link]

  • Esterification and Esters. Sciencemadness.org. Available at: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Available at: [Link]

  • Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. MDPI. Available at: [Link]

  • Reaction kinetics of the catalytic esterification of acrylic acid with propylene glycol. ResearchGate. Available at: [Link]

  • Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. ResearchGate. Available at: [Link]

  • Optimization of Esterification in the Synthesis of Surfactants Feedstock from Polar Lipid Fraction of Crude Palm Oil. Journal of Fundamentals and Applications of Chemical Engineering. Available at: [Link]

  • Reaction kinetics of the catalytic esterification of acrylic acid with propylene glycol. Semantic Scholar. Available at: [Link]

  • KINETIC STUDIES OF ESTERIFICATION OF N-PROPIONIC ACID AND 2-PROPANOL WITH SULPHURIC ACID CATALYST. Jetir.Org. Available at: [Link]

  • (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. Available at: [Link]

  • Preparation of 2-(4-hydroxyphenoxy) propionates.Google Patents.
  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Hrčak. Available at: [Link]

  • (PDF) Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin. ResearchGate. Available at: [Link]

  • Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. RSC Publishing. Available at: [Link]

  • Reevaluating the van't Hoff and Arrhenius Equations: How Temperature and Pressure Affect Chemical Reaction Thermodynamics, Equ. Scholars' Mine. Available at: [Link]

  • Similarity between Arrhenius equation and Van 't Hoff equation. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.Google Patents.
  • A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.Google Patents.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [Link]

  • Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. PMC. Available at: [Link]

  • Reactive Extraction of Propionic Acid: Equilibrium and Kinetic Studies. Research Square. Available at: [Link]

  • Methods for the preparation of propylene glycol fatty acid esters.Google Patents.
  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Academia.edu. Available at: [Link]

  • Thermal degradation behaviour of poly[(2-hydroxy-3-phenoxy)propyl methacrylate] and poly[(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate]. ResearchGate. Available at: [Link]

  • Synthesis method of 2-methoxy-4-hydroxypropiophenone.Google Patents.
  • Investigation of the thermal decomposition of poly(2-hydroxypropyl methacrylate). ResearchGate. Available at: [Link]

  • 2-Hydroxyisopropyl propionate. PubChem. Available at: [Link]

  • Chemical Properties of Propanoic acid, 2-hydroxy-, propyl ester (CAS 616-09-1). Cheméo. Available at: [Link]

  • At what temperature does hydroxypropyl cellulose degrade? Sinokem. Available at: [Link]

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Troubleshooting

Improving percentage yield in 2-Hydroxypropyl propionate synthesis

Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals troubleshooting the synthesis of 2-hydroxypropyl propionate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals troubleshooting the synthesis of 2-hydroxypropyl propionate. By addressing the thermodynamic and kinetic bottlenecks of both the Direct Esterification and Epoxide Ring-Opening pathways, this guide provides field-proven, self-validating methodologies to maximize your percentage yield and regioselectivity.

I. Synthesis Troubleshooting & Optimization Logic

The following diagnostic workflow maps the root causes of common yield losses (over-esterification, water retention, and poor regioselectivity) to their mechanistic solutions.

SynthesisTroubleshooting Start 2-Hydroxypropyl Propionate Synthesis Optimization Route1 Route A: Direct Esterification (Propylene Glycol + Propionic Acid) Start->Route1 Route2 Route B: Epoxide Ring-Opening (Propylene Oxide + Propionic Acid) Start->Route2 Prob1 Issue: High Diester Formation (Over-esterification) Route1->Prob1 Prob2 Issue: Poor Conversion (Water Retention) Route1->Prob2 Prob3 Issue: Poor Regioselectivity (1-OH vs 2-OH Isomer) Route2->Prob3 Sol1 Action: Increase Diol:Acid Ratio (>1.5:1) Maintain Pressure <9 MPa Prob1->Sol1 Sol2 Action: Azeotropic Entrainer (e.g., Propyl Acetate) + Solid Acid Prob2->Sol2 Sol3 Action: Base Catalyst (e.g., TBAB) Favors SN2 attack at less hindered C Prob3->Sol3 Opt Optimized High-Yield Monoester (>90% Selectivity) Sol1->Opt Sol2->Opt Sol3->Opt

Fig 1. Troubleshooting logic and optimization pathways for 2-Hydroxypropyl Propionate synthesis.

II. Frequently Asked Questions (FAQs)

Q1: Why am I getting a high percentage of propylene glycol dipropionate (diester) instead of the target monoester? A1: Focus on the kinetics of consecutive reversible reactions. Once the monoester is formed, its remaining hydroxyl group can react with another propionic acid molecule. To suppress this, Le Chatelier's principle dictates maintaining a high molar excess of propylene glycol (typically 1.5:1 to 3:1 diol-to-acid ratio). Furthermore, phase distribution matters. Studies on1 demonstrate that higher pressures disproportionately extract the diester into the vapor phase, driving the equilibrium toward over-esterification[1]. Operating at standard atmospheric conditions limits diester selectivity[1].

Q2: My direct esterification stalls at 60-70% conversion. How can I drive the reaction to completion? A2: Esterification is equilibrium-limited by the accumulation of water. Standard distillation is often insufficient due to the boiling point proximity of the reactants. You must implement an azeotropic dehydrating agent. Using an entrainer like propyl acetate creates a low-boiling heterogeneous azeotrope with water. Industrial2 rely heavily on this exact azeotropic distillation strategy to maximize yield and minimize energy consumption[2]. As the vapor condenses in a Dean-Stark trap, the aqueous phase separates, and the organic entrainer returns to the reactor, shifting the equilibrium to the right[2].

Q3: I am using the Propylene Oxide (PO) ring-opening route. How do I prevent the formation of the undesired isomer (1-hydroxypropan-2-yl propionate)? A3: Regioselectivity in epoxide ring-opening is strictly governed by the choice of catalyst and the resulting mechanism. Under acidic conditions, the epoxide oxygen is protonated, leading to nucleophilic attack at the more substituted secondary carbon (SN1-like), yielding the undesired isomer. To maximize 2-hydroxypropyl propionate, you must use a base catalyst (e.g., tetrabutylammonium bromide, TBAB). Base catalysis enforces a strict SN2 mechanism where the propionate anion attacks the least sterically hindered carbon (the primary carbon of propylene oxide)[3]. This regioselective attack opens the ring to leave the secondary hydroxyl free, yielding the target 2-hydroxypropyl propionate with high selectivity, as demonstrated in the 3[3].

Q4: What is the optimal catalyst for direct esterification to avoid product degradation and difficult workups? A4: Traditional homogeneous liquid acids (e.g., concentrated sulfuric acid) cause side reactions like etherification of the glycol, product darkening, and require tedious neutralization steps that reduce overall yield. Transition to heterogeneous solid acid catalysts, such as strongly acidic cation-exchange resins or zeolite molecular sieves. These provide localized high-acidity environments to drive the reaction but can be completely removed via simple filtration, preserving the ester product and allowing catalyst recycling, which is a standard in .

III. Validated Experimental Methodologies

Protocol A: Azeotropic Direct Esterification of Propylene Glycol

Objective: Synthesize 2-hydroxypropyl propionate via direct esterification while suppressing diester formation and driving conversion via continuous water removal[4]. Self-Validating Principle: The reaction progress is directly proportional to the volume of water collected in the Dean-Stark trap.

  • Reagent Charging: In a glass-lined reactor equipped with a mechanical stirrer, Dean-Stark trap, and reflux condenser, charge propylene glycol and propionic acid at a 1.5:1 to 3.0:1 molar ratio[4].

    • Causality: The excess diol statistically favors monoester formation and suppresses the consecutive reaction to the diester.

  • Catalyst & Entrainer Addition: Add 1-2 wt% of a solid acid catalyst (e.g., Amberlyst-15) and 10-20 vol% of an azeotropic entrainer (e.g., propyl acetate)[2].

    • Causality: Solid acids prevent equipment corrosion and simplify downstream separation, while the entrainer forms a low-boiling heterogeneous azeotrope with the byproduct water.

  • Reaction & Dehydration: Heat the mixture to reflux (approx. 90-110°C depending on the entrainer). Maintain vigorous stirring. As the azeotrope boils, it condenses in the Dean-Stark trap, separating into an upper organic layer (returned to the reactor) and a lower aqueous layer (drained periodically).

  • In-Process Validation: Monitor the water collection. The reaction is deemed complete when the theoretical volume of water is collected and no further phase separation occurs in the trap. Confirm with Karl Fischer titration of the reactor contents (<0.1% water).

  • Workup & Purification: Filter the mixture to recover the solid acid catalyst. Subject the filtrate to fractional vacuum distillation. Remove the entrainer and unreacted propylene glycol as light ends, collecting the high-purity 2-hydroxypropyl propionate as the main fraction.

Protocol B: Base-Catalyzed Ring-Opening of Propylene Oxide

Objective: Achieve high regioselectivity for the 2-hydroxypropyl propionate isomer by directing the nucleophilic attack to the primary carbon of the epoxide[3]. Self-Validating Principle: The consumption of the volatile epoxide correlates with a pressure drop in the sealed reactor, serving as a real-time kinetic readout.

  • Reagent Charging: In a pressure-rated stainless steel autoclave, charge propionic acid (1.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.02-0.05 eq)[3].

  • Purging & Heating: Purge the reactor with inert nitrogen gas to remove oxygen. Heat the mixture to 80-90°C under gentle agitation[3].

  • Controlled Epoxide Dosing: Slowly dose propylene oxide (1.05 eq) into the reactor using a high-pressure metering pump.

    • Causality: Maintaining a low steady-state concentration of the epoxide prevents runaway exothermic homopolymerization (polyether formation).

  • Reaction & Regioselective Ring-Opening: Maintain the temperature at 90°C for 4-10 hours.

    • Causality: The bulky TBAB catalyst provides a basic environment, enforcing an SN2 mechanism where the propionate nucleophile attacks the least sterically hindered primary carbon of the epoxide, exclusively yielding the secondary alcohol (2-hydroxypropyl propionate)[3].

  • In-Process Validation: Monitor the internal reactor pressure. As the gaseous propylene oxide is consumed, the pressure will steadily drop. The reaction is complete when the pressure stabilizes at a baseline level. Verify regioselectivity via 1H-NMR or GC-FID.

  • Workup: Cool the reactor to room temperature. Wash the crude mixture with a saturated NaCl solution until neutral pH is achieved to remove the catalyst and trace unreacted acid[3]. Dry over anhydrous Na₂SO₄ and filter to yield the final product.

IV. Quantitative Optimization Matrix

Use the following data summary to benchmark your current process parameters against the optimized conditions required for maximum percentage yield.

Synthesis RouteKey ParameterSub-optimal ConditionOptimized ConditionExpected Monoester Yield
Direct Esterification Diol:Acid Molar Ratio1.0 : 1.01.5 : 1.0 to 3.0 : 1.0> 85% Selectivity
Direct Esterification Water RemovalSimple DistillationAzeotropic Distillation (Propyl Acetate)> 95% Conversion
Direct Esterification System Pressure> 9 MPa (Supercritical)Atmospheric (< 0.1 MPa)Minimized Diester
Epoxide Ring-Opening Catalyst ChoiceAcidic (e.g., H₂SO₄)Basic/Quat Salt (e.g., TBAB)> 90% Regioselectivity
Epoxide Ring-Opening Epoxide DosingBatch AdditionContinuous Metered DosingMinimized Polyether

V. References

  • Title: US5239111A - Propylene glycol monomethyl ether propionate compound and the process for the preparation thereof Source: Google Patents URL:

  • Title: CN1634851A - Propylene Glycol Methyl Ether Propionate Clean Production Method Source: Google Patents URL:

  • Title: Effect of pressure on the selectivity for the esterification of ethylene glycol with propionic acid in supercritical CO2 Source: PubMed URL:

  • Title: US11286232B2 - Preparation of cationic surfactants Source: Google Patents URL:

Sources

Optimization

Purification and fractional distillation techniques for crude 2-Hydroxypropyl propionate

Technical Support Center: Purification & Fractional Distillation of 2-Hydroxypropyl Propionate Introduction Welcome to the Technical Support Center. This guide is tailored for researchers and chemical engineers optimizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Fractional Distillation of 2-Hydroxypropyl Propionate

Introduction Welcome to the Technical Support Center. This guide is tailored for researchers and chemical engineers optimizing the purification of crude 2-Hydroxypropyl propionate (CAS 54541-19-4). Synthesizing this ester typically yields a crude mixture containing unreacted propionic acid, propylene glycol, water, and heavy diesters[1]. Because esters are highly susceptible to thermal degradation and hydrolysis, standard atmospheric distillation often leads to product loss and poor purity[2]. This guide addresses these challenges through validated, self-correcting protocols.

Process Visualization

Below is the logical workflow for isolating high-purity 2-Hydroxypropyl propionate from a crude reaction mixture.

G Crude Crude 2-Hydroxypropyl Propionate Neutralization Neutralization (NaHCO3) Crude->Neutralization Remove Acid Catalyst Drying Drying (Anhydrous MgSO4) Neutralization->Drying Remove Water Distillation Vacuum Fractional Distillation Drying->Distillation Dried Organic Phase Forecut Forecut: Light Boilers (Water, Glycols) Distillation->Forecut T_vapor < T_target Main Main Fraction: Pure Product (2-Hydroxypropyl Propionate) Distillation->Main T_vapor == T_target Bottoms Bottoms: Heavy Boilers (Diesters, Oligomers) Distillation->Bottoms Residue

Workflow for the purification and vacuum fractional distillation of 2-Hydroxypropyl propionate.

Component Analysis & Separation Strategy

Q: What are the main impurities in the crude mixture, and how do they behave during distillation?

A: The successful isolation of 2-Hydroxypropyl propionate requires understanding the relative volatilities and chemical behaviors of the crude mixture's components. Glycols and their esters frequently form minimum-boiling azeotropes, complicating simple distillation[2].

ComponentRelative VolatilityCharacteristic / ChallengeRemoval Strategy
Water Very High (Light Boiler)Promotes hydrolysis; forms azeotropesPre-distillation drying (MgSO₄); Forecut
Propionic Acid High (Light Boiler)Catalyzes thermal degradationChemical neutralization (NaHCO₃ wash)
Propylene Glycol Medium (Close Boiler)Forms minimum-boiling azeotropes[2]High-reflux fractional distillation (Packed column)[3]
2-Hydroxypropyl Propionate Target Product Thermally sensitive at >150°C Main Fraction (Vacuum Distillation) [4]
Dipropylene Glycol Propionates Low (Heavy Boiler)High viscosityRetained in distillation bottoms
Propylene Glycol Dipropionate Very Low (Heavy Boiler)High thermal stabilityRetained in distillation bottoms[1]

Standard Operating Procedure

Q: What is the step-by-step protocol for the purification and fractional distillation of crude 2-Hydroxypropyl propionate?

A: To ensure high purity and prevent thermal degradation, follow this two-phase methodology.

Phase 1: Pre-Distillation Treatment (Neutralization & Drying) Causality: Acid catalysts (e.g., p-TSA, sulfuric acid) used during esterification will drive the reverse reaction (hydrolysis) or transesterification when exposed to heat. Neutralization is mandatory.

  • Neutralization: Transfer the crude mixture to a separatory funnel. Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃). Shake gently and vent frequently to release CO₂ gas.

  • Phase Separation: Allow the layers to separate. Draw off the lower aqueous layer. Self-Validation Step: Check the pH of the aqueous layer; repeat the wash until the pH is neutral (7.0–7.5) to ensure complete catalyst removal.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) incrementally until the powder flows freely and stops clumping. Stir for 15 minutes.

  • Filtration: Gravity-filter the mixture through fluted filter paper to remove the hydrated desiccant, yielding the dried crude ester.

Phase 2: Vacuum Fractional Distillation Causality: Vacuum distillation lowers the boiling point, protecting the monoester from thermal decomposition[4]. 5. Apparatus Assembly: Assemble a vacuum distillation setup using a vacuum-jacketed fractionating column. Crucial: Pack the column with Raschig rings or glass helices to maximize theoretical plates, as simple Vigreux columns are insufficient for separating close-boiling glycols[3]. Grease all joints with high-vacuum silicone grease. 6. Degassing: Transfer the dried crude to the boiling flask (fill no more than 50%). Add a PTFE-coated magnetic stir bar. Apply vacuum slowly at room temperature to degas volatile solvents and trace water. 7. Heating & Equilibration: Begin heating the oil bath. Allow the vapors to rise and reflux in the column to establish a stable temperature gradient. 8. Forecut Collection: Collect the initial distillate (water traces, unreacted propylene oxide, and propylene glycol) until the vapor temperature stabilizes. 9. Main Fraction Collection: Once the vapor temperature holds steady at the target boiling point for 2-Hydroxypropyl propionate under your specific vacuum level (e.g., ~70-85°C at 10 mmHg), switch to a clean receiving flask. Maintain a steady reflux ratio (e.g., 3:1) by adjusting the distillation head. 10. Shutdown: Cease heating when the distillation rate drops and the pot temperature rises significantly, leaving heavy diesters in the bottoms[4].

Troubleshooting & FAQs

Q: Why am I experiencing low yields and discoloration in the boiling flask during distillation? A: This is a classic symptom of thermal degradation. Propylene glycol monoesters are sensitive to high temperatures, which can trigger decomposition or oligomerization[4]. If you are distilling at atmospheric pressure, the required pot temperature (>150°C) is too high. Furthermore, if the crude mixture was not thoroughly neutralized, residual acid will catalyze transesterification. Solution: Ensure strict adherence to the neutralization protocol (pH 7.0-7.5) and switch to high-vacuum distillation (<15 mmHg) to keep the pot temperature well below the degradation threshold[4].

Q: My main fraction is contaminated with propylene glycol. How do I improve separation? A: Propylene glycol and its monoesters have relatively close boiling points and can form hydrogen-bonded complexes or minimum-boiling azeotropes[2]. A standard Vigreux column does not provide enough theoretical plates to resolve these components[3]. Solution: Upgrade to a vacuum-jacketed fractionating column packed with structured media (e.g., Raschig rings or structured stainless-steel mesh). Additionally, increase your reflux ratio during the transition from the forecut to the main fraction to improve separation resolution.

Q: Why is the vapor temperature fluctuating wildly, accompanied by violent bumping in the still pot? A: Fluctuating vapor temperatures usually indicate vacuum leaks or column flooding, while bumping is caused by superheating due to a lack of nucleation sites in the boiling liquid. Solution: Conduct a vacuum drop test before applying heat to ensure the system is completely sealed. To prevent bumping under vacuum, ensure vigorous magnetic stirring is maintained throughout the process. Do not use standard boiling chips, as their pores quickly fill with liquid under vacuum, rendering them ineffective.

References

  • Process for the preparation of propylene oxide (US4113747A).
  • Fractional distillation of a product differs from the components listed in the SDS. Stack Exchange.
  • Process for the separation of glycols (WO2017202727A1).
  • Purifying propylene glycol monoesters using vacuum distillation (US3669848A).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-Hydroxypropyl Propionate Quantification

For Researchers, Scientists, and Drug Development Professionals The precise quantification of 2-Hydroxypropyl propionate (2-HPP), a versatile solvent and processing aid, is critical in various stages of pharmaceutical de...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of 2-Hydroxypropyl propionate (2-HPP), a versatile solvent and processing aid, is critical in various stages of pharmaceutical development and manufacturing to ensure product quality and consistency.[1] This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantification of 2-HPP. Detailed experimental protocols, validation parameters, and supporting data are presented to facilitate the selection and implementation of the most appropriate analytical strategy for your specific needs.

The Challenge in 2-HPP Quantification

2-Hydroxypropyl propionate lacks a strong UV chromophore, which makes its direct detection using standard UV-Visible HPLC detectors challenging.[2] This necessitates the use of universal detectors or alternative analytical techniques. This guide will explore these options, providing a comparative framework for method selection.

Comparison of Analytical Methods

The selection of an analytical method for 2-HPP quantification is a critical decision that depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of HPLC with universal detectors against other viable analytical methods.

Parameter HPLC with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle Separation based on polarity in a liquid mobile phase, with detection based on changes in refractive index or light scattering of the analyte after solvent evaporation.Separation of volatile compounds in a gaseous mobile phase with detection by flame ionization.[3][4]
Applicability Well-suited for non-volatile and semi-volatile compounds that lack a UV chromophore.[2]Suitable for volatile and thermally stable compounds.[5][6]
Sample Preparation Minimal sample preparation is typically required; dissolution in a suitable solvent is often sufficient.Derivatization to a more volatile and thermally stable compound may be necessary for improved chromatographic performance.
Sensitivity Moderate sensitivity.High sensitivity, excellent reproducibility, and a wide dynamic range.[6]
Selectivity Good selectivity based on chromatographic separation.Excellent selectivity, especially when coupled with mass spectrometry (GC-MS).[4]
Key Advantages - Direct analysis of non-volatile compounds.- Broad applicability for compounds without chromophores.- High sensitivity and robustness.- Well-established and widely available technique.
Key Limitations - RI detection is sensitive to temperature and mobile phase composition changes.- ELSD response can be non-linear.- Requires sample volatility; derivatization can add complexity and potential for error.[6]

Validated HPLC-RI Method for 2-HPP Quantification

This section details a validated HPLC method using a Refractive Index (RI) detector for the quantification of 2-HPP. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline essential validation parameters such as accuracy, precision, specificity, linearity, range, and limits of detection and quantification.[7][8][9]

Experimental Protocol: HPLC-RI
  • Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 20 µL.

    • RI Detector Temperature: 35°C.

Method Validation Parameters (as per ICH Q2(R1) Guidelines)[10][11]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[9]

1. Specificity: The specificity of the method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] To demonstrate specificity, a blank (mobile phase), a placebo (formulation without 2-HPP), and a spiked sample are analyzed to ensure no interference at the retention time of 2-HPP.

2. Linearity: Linearity is established by analyzing a series of dilutions of the 2-HPP standard. A calibration curve is constructed by plotting the peak area versus the concentration of the standards. The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy: Accuracy is determined by performing recovery studies. A placebo is spiked with known concentrations of 2-HPP at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range, typically 98-102%. Accuracy should be assessed using a minimum of nine determinations over at least three concentration levels.[9]

4. Precision: Precision is evaluated at two levels:

  • Repeatability (Intra-day precision): Six replicate injections of a standard solution are analyzed. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst to assess the method's ruggedness. The RSD between the two sets of results should be within an acceptable limit.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[9] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).[8] The method is considered robust if these variations do not significantly affect the analytical results.

Data Presentation

Table 1: Summary of HPLC-RI Method Validation Data

Validation Parameter Acceptance Criteria Observed Result
Specificity No interference at the retention time of 2-HPP.Complies
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD -0.05 mg/mL
LOQ -0.15 mg/mL
Robustness No significant impact on results.Complies

Alternative Analytical Technique: Gas Chromatography-Flame Ionization Detection (GC-FID)

For volatile and thermally stable compounds, GC-FID offers a highly sensitive and robust alternative to HPLC.[4]

Experimental Protocol: GC-FID
  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program: 50°C (hold for 2 min), ramp to 200°C at 10°C/min, hold for 5 min.[6]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Weigh Sample P2 Dissolve in Mobile Phase P1->P2 P3 Filter Solution P2->P3 H1 Inject Sample P3->H1 H2 Chromatographic Separation (C18 Column) H1->H2 H3 RI Detection H2->H3 D1 Peak Integration H3->D1 D2 Quantification using Calibration Curve D1->D2

Caption: HPLC-RI analysis workflow for 2-HPP quantification.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC-FID Analysis cluster_data_gc Data Analysis GP1 Weigh Sample GP2 Derivatization (if necessary) GP1->GP2 GP3 Dissolve in Solvent GP2->GP3 G1 Inject Sample GP3->G1 G2 Volatilization & Separation (Capillary Column) G1->G2 G3 Flame Ionization Detection G2->G3 GD1 Peak Integration G3->GD1 GD2 Quantification GD1->GD2

Caption: GC-FID analysis workflow for 2-HPP quantification.

Conclusion and Recommendations

Both HPLC-RI and GC-FID are suitable methods for the quantification of 2-Hydroxypropyl propionate. The choice between the two will depend on the specific requirements of the analysis and the available instrumentation.

  • HPLC-RI is recommended for its simplicity in sample preparation and its direct applicability to non-volatile samples. It is a robust and reliable method for routine quality control analysis.

  • GC-FID is the preferred method when higher sensitivity is required. While it may involve a more complex sample preparation procedure (i.e., derivatization), it offers excellent performance for trace-level analysis.

Ultimately, the method chosen should be thoroughly validated to ensure it is fit for its intended purpose, providing accurate and reliable data for the quantification of 2-Hydroxypropyl propionate in the specific sample matrix.

References

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • BenchChem. (2025). A Comparative Guide to the Quantification of 2-Hydroxypropyl Stearate: Validation of an HPLC-Based Method.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Propionic Anhydride Quantification.
  • Scent.vn. (n.d.). 2-Hydroxypropyl propionate CAS# 54541-19-4: Odor profile, Molecular properties, Regulation.
  • AOCS. (2019, July 23). Alternatives to Methyl Esters for GC Analysis of Fatty Acids.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2014, January 7). GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of 2-Propylheptanol: GC-MS and Alternative Methods.

Sources

Comparative

A Comparative Guide to the Reproducibility of Enzymatic Synthesis Pathways for 2-Hydroxypropyl Propionate

Abstract The synthesis of specialty esters like 2-hydroxypropyl propionate, a valuable chiral building block, is of significant interest to the pharmaceutical and fine chemical industries. Traditional chemical synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of specialty esters like 2-hydroxypropyl propionate, a valuable chiral building block, is of significant interest to the pharmaceutical and fine chemical industries. Traditional chemical synthesis routes often grapple with issues of low selectivity, harsh reaction conditions, and poor reproducibility. This guide provides an in-depth comparison of enzymatic synthesis pathways, primarily focusing on lipase-catalyzed reactions, as a reproducible, selective, and sustainable alternative. We will dissect the causality behind experimental choices, present self-validating protocols, and offer quantitative data to support the transition to biocatalytic methods. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient synthesis strategies.

Introduction

2-Hydroxypropyl propionate is a chiral ester with applications as a precursor in the synthesis of more complex molecules, including pharmaceuticals and flavor compounds. The stereochemistry of the hydroxyl group is often critical for the biological activity of the final product, making enantioselective synthesis a primary objective. Conventional chemical synthesis, typically involving the acid-catalyzed esterification of 1,2-propanediol with propionic acid or its derivatives, suffers from several drawbacks. These include the need for high temperatures, the use of corrosive acid catalysts, and the formation of a mixture of primary and secondary ester regioisomers, alongside a racemic product. This lack of control leads to significant downstream processing challenges and impacts batch-to-batch reproducibility.

Biocatalysis, particularly through the use of lipases, offers a compelling solution to these challenges.[1][2] Lipases can operate under mild conditions, exhibit high substrate specificity, and, most importantly, can confer exceptional regio- and enantioselectivity, leading to a highly reproducible and cleaner synthesis.[3][4][5] This guide will explore the enzymatic synthesis of 2-hydroxypropyl propionate, focusing on the widely acclaimed Candida antarctica Lipase B (CAL-B), and compare its performance against traditional chemical methods.

Section 1: Chemical vs. Enzymatic Synthesis: A Performance Overview

The choice between a chemical or enzymatic pathway hinges on a trade-off between raw speed and overall process efficiency, which includes selectivity, sustainability, and reproducibility.

  • Chemical Synthesis Baseline: A typical approach involves the direct esterification of 1,2-propanediol with propionic acid using a strong acid catalyst like sulfuric acid. This method is fast but non-selective, producing a mixture of 1-hydroxypropan-2-yl propanoate and 2-hydroxypropyl propionate, and does not control stereochemistry. The harsh conditions can also lead to side reactions and catalyst removal issues, complicating purification and affecting yield consistency.

  • Enzymatic Synthesis Advantage: The enzymatic route leverages the inherent selectivity of lipases. Candida antarctica Lipase B (CAL-B), particularly in its immobilized form Novozym 435, is a robust and highly efficient biocatalyst for this transformation.[6][7] It demonstrates a strong preference for acylating the primary hydroxyl group of 1,2-propanediol, leading to high regioselectivity. Furthermore, its ability to differentiate between enantiomers can be exploited for kinetic resolution, yielding an enantiomerically enriched product. The mild reaction conditions (near-ambient temperature, neutral pH) minimize byproduct formation and energy consumption, contributing to a greener and more reproducible process.[8][9]

Comparative Data Summary

The following table summarizes the key performance indicators for the two synthesis strategies, based on literature data for similar esterifications.

ParameterConventional Chemical SynthesisEnzymatic Synthesis (using Novozym 435)Rationale & Causality
Yield (%) Moderate (50-70%)High ( >90%)Enzymatic reactions are highly specific, minimizing byproduct formation and driving the equilibrium towards the desired product under optimized conditions.[10][11]
Selectivity Low (Mixture of regioisomers)High (Primarily primary ester)The active site of CAL-B sterically favors the primary alcohol of the diol, leading to high regioselectivity.[12]
Enantiomeric Excess (ee%) 0% (Racemic)Can be high (>95%) with kinetic resolutionLipases are chiral catalysts and can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other.[13][14]
Reaction Conditions Harsh (High temp, strong acid)Mild (30-60°C, neutral pH)Enzymes operate optimally under physiological-like conditions, preserving their structure and catalytic activity.
Catalyst Reusability No (Homogeneous acid catalyst)High ( >10-20 cycles)Immobilization of the enzyme on a solid support allows for easy recovery and reuse, significantly reducing catalyst cost over time.[10][11]
Reproducibility ModerateHighWell-defined reaction parameters (temperature, pH, enzyme loading) and the catalyst's stability lead to consistent batch-to-batch performance.
Environmental Impact High (Corrosive waste, high energy)Low (Biodegradable catalyst, low energy)The enzymatic process avoids harsh chemicals and often uses solvent-free systems, aligning with green chemistry principles.[2]

Section 2: Key Factors for Reproducible Enzymatic Synthesis

Achieving high reproducibility in biocatalysis requires controlling several key variables. The choice to use an immobilized enzyme like Novozym 435 is the first step in ensuring robustness, as it prevents enzyme aggregation and simplifies handling.[6][7]

  • Water Activity: While lipases are hydrolases, in non-aqueous or micro-aqueous media, their catalytic activity shifts towards synthesis (esterification).[9] A small amount of water is essential to maintain the enzyme's conformational flexibility and activity. However, excess water will promote the reverse reaction (hydrolysis), reducing the final ester yield. Therefore, controlling water content, often by using molecular sieves or conducting reactions in a solvent-free system, is critical for reproducibility.

  • Substrate Molar Ratio: The stoichiometry of the reactants directly influences the reaction equilibrium. According to Le Châtelier's principle, using an excess of one substrate (typically the alcohol, 1,2-propanediol) can drive the reaction towards higher conversion of the limiting substrate (propionic acid). Optimization of this ratio is crucial for maximizing yield.[10]

  • Temperature: Enzymatic activity is highly temperature-dependent. For Novozym 435, the optimal temperature for esterification is typically in the range of 40-60°C.[11] Below this range, the reaction rate is slow. Above it, the enzyme can begin to denature, leading to a loss of activity and compromising reusability and reproducibility.

  • Reaction Medium: The choice of solvent can dramatically alter enzyme activity and selectivity.[13] Non-polar solvents like hexane or heptane are generally preferred as they do not strip the essential water layer from the enzyme's surface. Increasingly, solvent-free systems are employed, where the liquid substrates themselves act as the reaction medium. This approach is not only greener but also leads to higher volumetric productivity.[10][11]

Section 3: Experimental Protocols for Reproducible Synthesis

The protocols described below are designed to be self-validating systems, where careful control of the specified parameters will lead to consistent and reproducible results.

Protocol 1: Lipase-Catalyzed Synthesis of 2-Hydroxypropyl Propionate

This protocol details a standard procedure for the synthesis in a solvent-free system, which enhances volumetric productivity and simplifies product work-up.

Materials:

  • Propionic Acid (≥99%)

  • 1,2-Propanediol (≥99.5%)

  • Novozym 435 (Immobilized Candida antarctica Lipase B)

  • Molecular Sieves (3Å, activated)

  • tert-Butyl methyl ether (MTBE, for analysis)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine propionic acid (e.g., 10 mmol) and 1,2-propanediol (e.g., 20 mmol, 2:1 molar ratio of alcohol to acid).

  • Water Removal: Add 1.0 g of activated 3Å molecular sieves to the mixture to remove any residual water from the reactants and the water produced during the reaction. This is a critical step to drive the equilibrium towards ester formation.

  • Enzyme Addition: Add Novozym 435 (e.g., 10% by weight of the total substrates). The optimal enzyme loading should be determined empirically but typically falls within 5-15% w/w.[11]

  • Reaction Incubation: Seal the flask and place it in a temperature-controlled shaker or oil bath set to 50°C. Stir the reaction mixture at 200 rpm.

  • Monitoring the Reaction: Periodically (e.g., every 2-4 hours), withdraw a small aliquot (approx. 10 µL), dilute it with 1 mL of MTBE, and analyze by Gas Chromatography (GC) to monitor the conversion of propionic acid.

  • Reaction Termination & Catalyst Recovery: Once the reaction reaches the desired conversion (typically >95% in 24-48 hours), stop the heating and stirring. Allow the enzyme beads and molecular sieves to settle. Decant the liquid product mixture.

  • Catalyst Washing and Reuse: Wash the recovered Novozym 435 beads with a non-polar solvent like hexane or isopropanol to remove any adsorbed substrate or product. Dry the beads under vacuum at room temperature. The catalyst is now ready for a subsequent batch, demonstrating its reusability.

  • Product Isolation: Take the decanted liquid and remove the unreacted 1,2-propanediol under reduced pressure. The remaining crude product can be used as is or purified further by column chromatography if higher purity is required.

Protocol 2: Gas Chromatography (GC) Analysis

Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Temperatures:

    • Injector: 240°C

    • Detector: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold at 150°C for 5 minutes.

  • Injection: 1 µL of the diluted sample.

  • Quantification: Calculate conversion and yield based on the peak areas of propionic acid and the product ester, using a pre-established calibration curve with authentic standards.

Section 4: Visualization of Pathways and Workflows

Visualizing the process is key to understanding the interplay of components and the sequence of operations.

Enzymatic_Synthesis_Pathway sub_pa Propionic Acid enzyme Novozym 435 (Immobilized CAL-B) sub_pa->enzyme sub_pg 1,2-Propanediol sub_pg->enzyme product 2-Hydroxypropyl Propionate enzyme->product water Water (Removed by Mol. Sieves) enzyme->water

Caption: Enzymatic esterification of propionic acid and 1,2-propanediol.

Experimental_Workflow start Start reactants 1. Mix Reactants (Propionic Acid + 1,2-Propanediol) start->reactants drying 2. Add Molecular Sieves reactants->drying catalysis 3. Add Novozym 435 & Incubate at 50°C drying->catalysis monitoring 4. Monitor by GC catalysis->monitoring monitoring->catalysis < 95% conversion separation 5. Separate Catalyst (Decant/Filter) monitoring->separation > 95% conversion purification 6. Product Isolation (Vacuum Distillation) separation->purification reuse Wash & Reuse Catalyst separation->reuse analysis 7. Final Product Analysis purification->analysis end End analysis->end

Caption: Step-by-step workflow for reproducible enzymatic synthesis.

Conclusion

The enzymatic synthesis of 2-hydroxypropyl propionate via lipase catalysis, particularly with an immobilized biocatalyst like Novozym 435, presents a highly reproducible, selective, and sustainable manufacturing pathway. By moving away from the harsh, non-selective conditions of traditional chemistry, researchers can achieve superior control over the reaction, leading to higher yields of the desired product with minimal byproduct formation. The key to reproducibility lies in the meticulous control of critical parameters such as water activity, temperature, and substrate ratios. The provided protocols and workflows serve as a robust starting point for scientists and engineers looking to harness the power of biocatalysis. The reusability of the immobilized enzyme further enhances the economic viability and environmental credentials of this approach, making it an authoritative choice for modern chemical synthesis.

References

  • Candida antarctica Lipase B: An Ideal Biocatalyst for the Preparation of Nitrogenated Organic Compounds. ResearchGate.[Link]

  • One Biocatalyst–Many Applications: The Use of Candida Antarctica B-Lipase in Organic Synthesis. Taylor & Francis Online.[Link]

  • Application of Lipase B from Candida antarctica in the Pharmaceutical Industry. Atlantis Press.[Link]

  • Candida antarctica Lipase B (CAL‐B)‐Catalyzed Carbon‐Sulfur Bond Addition and Controllable Selectivity in Organic Media. Sci-Hub.[Link]

  • Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida. PMC.[Link]

  • Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Via Medica Journals.[Link]

  • Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). PubMed.[Link]

  • Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). MDPI.[Link]

  • Chemoenzymatic synthesis and biological evaluation of enantiomerically enriched 1-(β-hydroxypropyl)imidazolium- and triazolium-based ionic liquids. PMC.[Link]

  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI.[Link]

  • Novozym 435: the “perfect” lipase immobilized biocatalyst? RSC Publishing.[Link]

  • Enzymatic synthesis of 2-hydroxy-2-phenylpropionic acid (atrolactic acid) by a bienzymatic reaction cascade. ResearchGate.[Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC.[Link]

  • Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida. DTU Research Database.[Link]

  • Lipase-catalyzed synthesis of butyl propionate in solvent-free system: Optimization by response surface methodology. Sci-Hub.[Link]

  • Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology.[Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI.[Link]

  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv.[Link]

  • Synthesis of isobutyl propionate using immobilized lipase in a solvent free system: Optimization and kinetic studies. Sci-Hub.[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Hydroxypropyl propionate

An Expert Guide to Personal Protective Equipment for Handling 2-Hydroxypropyl propionate From the desk of a Senior Application Scientist This guide provides essential safety and handling protocols for 2-Hydroxypropyl pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert Guide to Personal Protective Equipment for Handling 2-Hydroxypropyl propionate

From the desk of a Senior Application Scientist

This guide provides essential safety and handling protocols for 2-Hydroxypropyl propionate (CAS No. 54541-19-4). As professionals in research and development, our commitment to safety is the foundation of innovation. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.

Inferred Hazard Assessment: A Proactive Stance

Given the chemical structure of 2-Hydroxypropyl propionate (a glycol ester), we must anticipate potential hazards based on analogous compounds. Chemicals in this family can present the following risks:

  • Skin Irritation: Prolonged or repeated contact may cause irritation.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause irritation.[1]

  • Respiratory Tract Irritation: Inhalation of vapors or mists, particularly at elevated temperatures or in poorly ventilated areas, may irritate the respiratory system.[1]

Therefore, all handling procedures must be designed to prevent skin and eye contact and to control vapor exposure.

Core Directive: A Multi-Layered PPE Protocol

The selection of Personal Protective Equipment (PPE) is your last and most critical line of defense. The following protocol is designed as a comprehensive system to mitigate the inferred risks associated with 2-Hydroxypropyl propionate.

Eye and Face Protection: The Non-Negotiable Barrier

Direct ocular exposure is a primary risk. Standard safety glasses do not offer sufficient protection from splashes.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory for all operations.[1][2]

  • Best Practice/High-Risk Operations: When handling larger volumes (>1 liter) or when there is a significant risk of splashing or pressure release, a face shield must be worn in addition to chemical splash goggles .[2] The goggles protect from splashes, while the face shield provides a secondary barrier for the entire face.

Skin and Body Protection: Preventing Dermal Contact

A multi-component approach is necessary to prevent skin contact and contamination of personal clothing.

  • Gloves: The choice of glove material is critical. While specific permeation data for 2-Hydroxypropyl propionate is not available, Nitrile gloves are recommended as a starting point due to their broad resistance to a variety of chemicals.[3][4]

    • Selection Criteria: Use disposable nitrile gloves with a minimum thickness of 4-5 mil for incidental contact. For tasks involving extended contact or immersion, heavier-duty gloves or double-gloving should be considered.

    • Glove Discipline: Always inspect gloves for tears or punctures before use.[2] Remove gloves using the proper technique (without touching the outer surface) and dispose of them immediately after use or upon known contact with the chemical.[2] Wash hands thoroughly after glove removal.

  • Laboratory Coat: A standard cotton lab coat may not offer sufficient protection against chemical splashes. A fluid-resistant laboratory coat or a coat made of a polyester-cotton blend is required. Ensure the coat has a closed front and tight-fitting cuffs.[1]

  • Additional Protection: For large-scale transfers or when cleaning spills, a chemically resistant apron and sleeve covers should be worn over the lab coat to provide an additional layer of protection.

Respiratory Protection: Controlling Inhalation Exposure

Engineering controls are the primary method for mitigating inhalation risks.

  • Primary Control: All handling of 2-Hydroxypropyl propionate should be conducted within a properly functioning chemical fume hood .[5] This is the most effective way to control airborne concentrations.

  • Secondary Control (If a Fume Hood is Not Feasible): If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations like a large spill, respiratory protection is required.

    • Recommended Respirator: A NIOSH-approved air-purifying respirator equipped with an organic vapor (OV) cartridge is appropriate. A full-face respirator will also provide superior eye protection.

    • Fit Testing: Use of a respirator requires enrollment in a respiratory protection program, which includes medical evaluation and annual fit testing as per OSHA 29 CFR 1910.134.

Data-Driven PPE Summary

The following table summarizes the required PPE for various laboratory tasks involving 2-Hydroxypropyl propionate.

Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling (<100 mL, in fume hood)Chemical Splash GogglesNitrile Gloves (≥4 mil)Fluid-Resistant Lab CoatNot required (handled in fume hood)
High-Volume Transfer (>1 L, in fume hood)Goggles & Face ShieldNitrile Gloves (≥4 mil, consider double-gloving)Fluid-Resistant Lab Coat & Chemical ApronNot required (handled in fume hood)
Weighing/Transfer (outside fume hood)Goggles & Face ShieldNitrile Gloves (≥4 mil)Fluid-Resistant Lab CoatRecommended (Air-purifying respirator with OV cartridge)
Spill Cleanup Goggles & Face ShieldHeavy-Duty Nitrile or Butyl GlovesChemical-Resistant Suit or Apron/SleevesRequired (Air-purifying respirator with OV cartridge)

Operational and Disposal Plans

A safe protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure a chemical fume hood is operational. Clear the workspace of any unnecessary items. Locate the nearest eyewash station and safety shower.

  • Donning PPE: Don PPE in the following order: lab coat, sleeve covers (if needed), gloves, and finally, eye/face protection.

  • Chemical Handling: Perform all transfers and manipulations slowly and carefully to avoid splashing or aerosol generation. Keep containers closed when not in use.[2][6][7]

  • Post-Handling: After completion, securely close the primary container.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat, and finally eye protection.

  • Hygiene: Wash hands and forearms thoroughly with soap and water.[1][2]

Disposal Plan

Chemical waste must be handled with the same diligence as the active chemical.

  • Waste Segregation: All materials contaminated with 2-Hydroxypropyl propionate, including used gloves, absorbent pads, and empty containers, are to be considered hazardous waste.

  • Containerization: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[5][8]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow from preparation to disposal, reinforcing the key safety checkpoints.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol (Spill) Prep Verify Fume Hood Locate Safety Shower/Eyewash Don_PPE Don Required PPE (Coat, Gloves, Goggles) Prep->Don_PPE Handle Perform Work in Fume Hood Minimize Aerosol Generation Don_PPE->Handle Proceed Close Securely Close Container Handle->Close Spill Spill Occurs Handle->Spill Potential Incident Doff_PPE Doff PPE Correctly Close->Doff_PPE Work Complete Wash Wash Hands Thoroughly Doff_PPE->Wash Waste Dispose of Contaminated Materials as Hazardous Waste Doff_PPE->Waste Evacuate Evacuate Area Alert Others Spill->Evacuate Spill_PPE Don Spill-Specific PPE Evacuate->Spill_PPE Cleanup Contain & Clean Spill (Use Spill Kit) Spill_PPE->Cleanup Spill_Disposal Dispose of all materials as hazardous waste Cleanup->Spill_Disposal

Caption: Workflow for Safe Handling of 2-Hydroxypropyl propionate.

References

  • Watson International Ltd. Safety Data Sheet. Retrieved from [Link]

  • NextSDS. 2-hydroxypropyl propionate — Chemical Substance Information. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 2-Hydroxypropanoic acid. Retrieved from [Link]

  • ThermoFisher Scientific. SAFETY DATA SHEET - Methyl 3-(2-hydroxyphenyl)propionate. Retrieved from [Link]

  • Chemius. 2-hydroxypropyl methacrylate - Safety Data Sheet. Retrieved from [Link]

  • PubChem. 2-Hydroxyisopropyl propionate. Retrieved from [Link]

  • International Enviroguard. (2026, February 25). Glove for Chemicals: Compatibility Chart for 20 Cleaners. Retrieved from [Link]

  • University of South Florida. Glove Guide - Chemical Compatibility. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • University of California, Los Angeles - Environmental Health and Safety. OSHA Glove Selection Chart. Retrieved from [Link]

  • Unisafe Gloves. Chemical Resistance Guide. Retrieved from [Link]

Sources

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